

# 1H NMR spectral data of 2-Amino-5-bromonicotinaldehyde

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## Compound of Interest

Compound Name: 2-Amino-5-bromonicotinaldehyde

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An In-depth Technical Guide to the  $^1\text{H}$  NMR Spectral Data of **2-Amino-5-bromonicotinaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectral data for **2-Amino-5-bromonicotinaldehyde** (CAS 206997-15-1), a key heterocyclic building block in medicinal chemistry. This document moves beyond a simple presentation of spectral data, offering an in-depth interpretation grounded in the principles of NMR spectroscopy and the electronic effects of substituents on the pyridine ring. It includes a detailed experimental protocol for data acquisition, a thorough analysis of chemical shifts and coupling constants, and visual aids to facilitate structural assignment. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

## Introduction: The Significance of 2-Amino-5-bromonicotinaldehyde

**2-Amino-5-bromonicotinaldehyde** is a highly functionalized pyridine derivative. Its structure, featuring an aldehyde, an amino group, and a bromine atom, makes it a versatile intermediate for constructing more complex molecular architectures.<sup>[1]</sup> These functionalities allow for a wide

range of chemical transformations, including Schiff base formation, heterocycle construction, and cross-coupling reactions.<sup>[1]</sup> Consequently, it is a valuable precursor in the synthesis of pharmaceuticals, particularly kinase inhibitors and nicotinic receptor modulators.<sup>[1]</sup>

Given its role in drug discovery and development, unambiguous structural confirmation is paramount.  $^1\text{H}$  NMR spectroscopy stands as the primary analytical technique for this purpose, providing precise information about the electronic environment of each proton in the molecule, their connectivity, and their relative abundance.

## Molecular Structure and Proton Environments

To accurately interpret the  $^1\text{H}$  NMR spectrum, one must first understand the distinct proton environments within the **2-Amino-5-bromonicotinaldehyde** molecule. The structure contains four unique types of protons: the aldehyde proton, two aromatic protons on the pyridine ring, and the two protons of the primary amine.

Diagram 1: Molecular Structure and Proton Assignments

A diagram illustrating the chemical structure of **2-Amino-5-bromonicotinaldehyde** with key protons labeled for NMR assignment.

## Experimental Protocol: Acquiring the $^1\text{H}$ NMR Spectrum

The following protocol outlines a standardized procedure for acquiring a high-quality  $^1\text{H}$  NMR spectrum of **2-Amino-5-bromonicotinaldehyde**. The trustworthiness of NMR data relies on meticulous sample preparation and proper instrument setup.<sup>[2]</sup>

### Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of **2-Amino-5-bromonicotinaldehyde**.
  - Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ), in a clean, dry NMR tube.  $\text{CDCl}_3$  is a suitable choice as it effectively dissolves

the compound and its residual solvent peak does not interfere with the analyte signals.[\[2\]](#) [\[3\]](#)

- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.
- Spectrometer Setup (Based on a 400 MHz Instrument):
  - Insert the sample into the NMR spectrometer.
  - Locking: Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$  solvent. This step ensures the stability of the magnetic field during the experiment.
  - Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field. This is a critical step to achieve sharp, well-resolved peaks and accurate coupling constant measurements.
  - Tuning and Matching: Tune and match the probe for the  $^1\text{H}$  frequency to ensure maximum signal-to-noise ratio.
- Data Acquisition:
  - Acquire a standard 1D proton spectrum using a 90° pulse angle.
  - Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm). Aromatic aldehydes often have signals downfield of 9 ppm.[\[4\]](#)[\[5\]](#)
  - Set the relaxation delay (d1) to 1-2 seconds to allow for adequate relaxation of the protons between scans.
  - Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons corresponding to each peak.

## Spectral Data Analysis and Interpretation

The  $^1\text{H}$  NMR spectrum of **2-Amino-5-bromonicotinaldehyde**, recorded in  $\text{CDCl}_3$  at 400 MHz, displays four distinct signals. The experimental data are summarized below.[3][6]

Table 1:  $^1\text{H}$  NMR Spectral Data for **2-Amino-5-bromonicotinaldehyde**

Chemical Shift ( $\delta$ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)	Assignment
9.81	1H	Singlet (s)	-	CHO
8.30	1H	Doublet (d)	2.4	H6
7.89	1H	Doublet (d)	2.4	H4
6.78	2H	Broad Singlet (br s)	-	NH <sub>2</sub>

## Detailed Signal Interpretation

- $\delta$  9.81 ppm (Aldehyde Proton, CHO):
  - Chemical Shift: This signal appears significantly downfield, which is a characteristic feature of aldehyde protons.[5] The strong deshielding effect is caused by the magnetic anisotropy of the adjacent C=O bond and the electron-withdrawing nature of the carbonyl group.[7]
  - Multiplicity: It appears as a singlet because there are no adjacent protons within three bonds to couple with. The proton on C4 is four bonds away, and any coupling ( $^4\text{J}$ ) would be too small to be resolved.
  - Integration: The integral value of 1H confirms the presence of a single aldehyde proton.

- $\delta$  8.30 ppm (Aromatic Proton, H6):
  - Chemical Shift: This proton is the most downfield of the aromatic signals. Its position is influenced by several factors. It is ortho to the electronegative nitrogen atom of the pyridine ring and meta to the electron-withdrawing aldehyde group, both of which deshield it. The electron-donating amino group at the C2 position has a shielding effect, but it is more distant.
  - Multiplicity: The signal is a doublet due to spin-spin coupling with the H4 proton. The coupling constant of  $J = 2.4$  Hz is typical for a four-bond coupling ( $^4J$ ) across a pyridine ring between protons in a meta relationship.
  - Integration: The integral value of 1H is consistent with a single proton on the aromatic ring.
- $\delta$  7.89 ppm (Aromatic Proton, H4):
  - Chemical Shift: This proton is upfield relative to H6. It is ortho to the electron-withdrawing aldehyde and bromo substituents, which causes deshielding. However, it is also meta to the strongly electron-donating amino group, which provides a shielding effect, resulting in a chemical shift that is upfield from H6.
  - Multiplicity: This signal appears as a doublet with the same coupling constant ( $J = 2.4$  Hz) as the H6 proton, confirming their coupling relationship.
  - Integration: The integral value of 1H confirms it represents one aromatic proton.
- $\delta$  6.78 ppm (Amino Protons, NH<sub>2</sub>):
  - Chemical Shift: The amino group is an electron-donating group, which generally results in its protons appearing in a more shielded (upfield) region compared to aromatic protons.[\[8\]](#) [\[9\]](#)
  - Multiplicity: The signal is a broad singlet. The broadness is due to two factors: rapid chemical exchange of the amine protons with trace amounts of acidic protons (e.g., from water) in the solvent, and quadrupolar broadening from the adjacent <sup>14</sup>N nucleus.

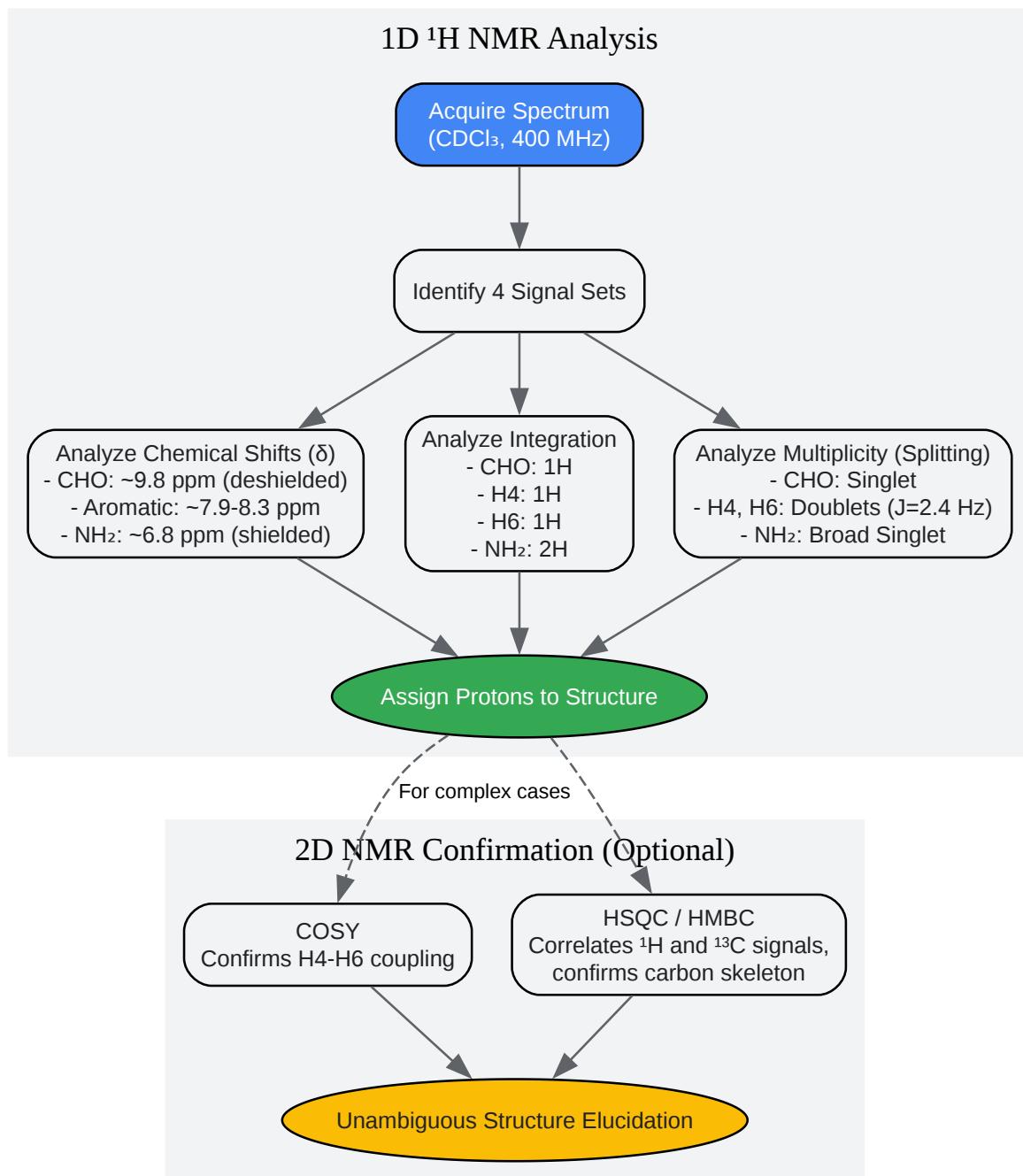
- Integration: The integral value of 2H confirms the presence of the two protons of the primary amino group.

## Advanced Structural Verification

For unequivocal assignment, especially in more complex substituted pyridines, two-dimensional (2D) NMR experiments are invaluable.[2]

- COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals at  $\delta$  8.30 (H6) and  $\delta$  7.89 (H4), definitively confirming their spin-spin coupling relationship.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon atom it is directly attached to, allowing for the assignment of the protonated carbons in the  $^{13}\text{C}$  NMR spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton ( $\delta$  9.81) would show a correlation to the C3 and C4 carbons, providing further confirmation of the overall molecular skeleton.

Diagram 2: NMR Interpretation Workflow

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A logical workflow for structure elucidation using 1D and optional 2D NMR experiments.

## Conclusion

The  $^1\text{H}$  NMR spectrum of **2-Amino-5-bromonicotinaldehyde** provides a clear and detailed fingerprint of its molecular structure. The distinct chemical shifts, integration values, and splitting patterns of the aldehyde, aromatic, and amine protons are all consistent with the assigned structure. The downfield shift of the aldehyde proton, the meta-coupling between the two aromatic protons, and the broad nature of the amine signal are key diagnostic features. This guide provides the foundational knowledge for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

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